molecular formula C26H44S8 B034665 Tpt-ttf CAS No. 106920-29-0

Tpt-ttf

Cat. No. B034665
CAS RN: 106920-29-0
M. Wt: 613.2 g/mol
InChI Key: LFXNQRWLTHGAND-UHFFFAOYSA-N
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Description

Tpt-ttf, also known as Tetrakis(pentylthio)tetrathiafulvalene, is a compound with the molecular formula C26H44S8 . It is known to form radical cations .


Synthesis Analysis

The targeted covalent organic frameworks (COFs) were synthesized by suspending TFP-TTF and DTDA or TAPT in a mixture of mesitylene/1,4-dioxane or o-dichlorobenzene/n-butanol in the presence of acetic acid, followed by heating at 120 °C for 3 days .


Chemical Reactions Analysis

Tpt-ttf has been used in the mechanochemical synthesis of charge transfer complexes (CTC) of the electron donor tetrathiafulvalene (TTF) by neat and liquid-assisted grinding .


Physical And Chemical Properties Analysis

Tpt-ttf has a molecular weight of 613.2 g/mol. It has a computed XLogP3-AA of 12.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 8, and a rotatable bond count of 20. Its exact mass and monoisotopic mass are both 612.1208708 g/mol. Its topological polar surface area is 202 Ų, and it has a heavy atom count of 34 .

Future Directions

Tpt-ttf has been used in the creation of tetrathiafulvalene-based covalent organic frameworks (COFs) for ultrahigh iodine capture . This opens an avenue to construct functional COFs for critical environment-related applications .

properties

IUPAC Name

2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXNQRWLTHGAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544946
Record name 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tpt-ttf

CAS RN

106920-29-0
Record name 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?

A1: Cyclic voltammetry studies on Tpt-ttf demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that Tpt-ttf can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.

Q2: How does the electronic structure of Tpt-ttf compare to BEDT-TTF, another organic semiconductor material?

A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of Tpt-ttf is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that Tpt-ttf may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.

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